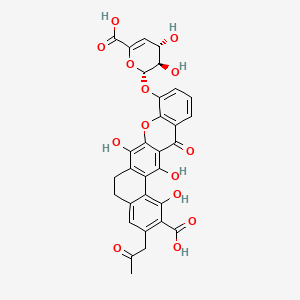

Chrexanthomycin A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chrexanthomycin A is a marine natural product identified as a selective G-quadruplex-binding small molecule. It has shown remarkable bioactivities, including high permeability and low cytotoxicity to live cells . This compound has been studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as amyotrophic lateral sclerosis and frontotemporal dementia .

Méthodes De Préparation

The preparation of Chrexanthomycin A involves fermentation of bacterial cells and methods of tautomerization . The specific synthetic routes and reaction conditions for this compound are not widely documented, but it is known that the compound is isolated from marine bacteria . Industrial production methods likely involve large-scale fermentation processes to obtain sufficient quantities of the compound for research and therapeutic use .

Analyse Des Réactions Chimiques

Chrexanthomycin A undergoes various chemical reactions, including binding to DNA and RNA G-quadruplex structures . Common reagents and conditions used in these reactions include NMR titration experiments and in silico analysis . The major products formed from these reactions are complexes of this compound with DNA and RNA G-quadruplexes, which have been shown to reduce cell death and diminish RNA foci in certain cell models .

Applications De Recherche Scientifique

Chrexanthomycin A has a wide range of scientific research applications. It has been studied for its neuroprotective activities and high safety index . In particular, it has shown potential as a therapeutic agent for neurodegenerative diseases such as amyotrophic lateral sclerosis and frontotemporal dementia . Additionally, this compound has been used in research to study the binding of small molecules to G-quadruplex structures in DNA and RNA . Its ability to selectively bind to these structures makes it a valuable tool for understanding the role of G-quadruplexes in various biological processes .

Mécanisme D'action

The mechanism of action of Chrexanthomycin A involves its selective binding to DNA and RNA G-quadruplex structures . This binding reduces cell death caused by G-quadruplex expanded hexanucleotide repeats and diminishes RNA foci in certain cell models . The molecular targets of this compound include the G-quadruplex structures formed by the C9orf72 gene, which are implicated in neurodegenerative diseases . The pathways involved in its mechanism of action include the reduction of reactive oxygen species and the rescue of eye degeneration and locomotor deficits in model organisms .

Comparaison Avec Des Composés Similaires

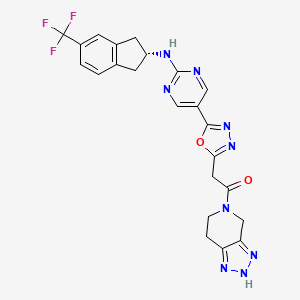

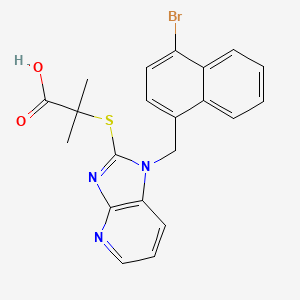

Chrexanthomycin A is part of a family of marine natural products that includes Chrexanthomycin B, Chrexanthomycin C, Chrexanthomycin D, Chrexanthomycin E, and Chrexanthomycin F . These compounds share similar chemical structures and bioactivities, but this compound is unique in its high permeability and low cytotoxicity to live cells . Compared to its analogs, this compound has shown the highest potential as a therapeutic agent for neurodegenerative diseases .

Propriétés

Formule moléculaire |

C31H24O14 |

|---|---|

Poids moléculaire |

620.5 g/mol |

Nom IUPAC |

9-[[(2R,3R,4S)-6-carboxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-2-yl]oxy]-1,7,14-trihydroxy-13-oxo-3-(2-oxopropyl)-5,6-dihydronaphtho[1,2-b]xanthene-2-carboxylic acid |

InChI |

InChI=1S/C31H24O14/c1-10(32)7-12-8-11-5-6-13-20(18(11)25(37)19(12)30(41)42)26(38)21-22(34)14-3-2-4-16(27(14)45-28(21)23(13)35)43-31-24(36)15(33)9-17(44-31)29(39)40/h2-4,8-9,15,24,31,33,35-38H,5-7H2,1H3,(H,39,40)(H,41,42)/t15-,24+,31+/m0/s1 |

Clé InChI |

ORHBKSSEQWAIQC-CZPJXKIJSA-N |

SMILES isomérique |

CC(=O)CC1=C(C(=C2C(=C1)CCC3=C2C(=C4C(=C3O)OC5=C(C4=O)C=CC=C5O[C@H]6[C@@H]([C@H](C=C(O6)C(=O)O)O)O)O)O)C(=O)O |

SMILES canonique |

CC(=O)CC1=C(C(=C2C(=C1)CCC3=C2C(=C4C(=C3O)OC5=C(C4=O)C=CC=C5OC6C(C(C=C(O6)C(=O)O)O)O)O)O)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400816.png)

![1-[(2R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12400836.png)

![(3S)-4-[[(4S,7S,8S)-7-carbamoyl-1-(diaminomethylideneamino)-8-methyl-5-oxodecan-4-yl]amino]-3-[[(2S)-2-[[(2S,4R)-1-[(2S)-2-[[(2R)-5-(dimethylamino)-2-[[(2S)-2-[[(3S)-1-octanoylpiperidine-3-carbonyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-4-methylpentanoyl]-4-hydroxypyrrolidine-2-carbonyl]-methylamino]-4-methylpentanoyl]amino]-4-oxobutanoic acid;hydrochloride](/img/structure/B12400850.png)

![3-(3-methylphenyl)-2-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B12400863.png)